molecular formula C12H19N3O B14791525 2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide

2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B14791525
M. Wt: 221.30 g/mol
InChI Key: LRCAOPDMAWJEPL-UHFFFAOYSA-N
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Description

(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a pyridine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 2-aminopyridine with a suitable butanamide derivative. One common method includes the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide through C–C bond cleavage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in an acidic medium or KMnO4 in a neutral or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted amides or pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-6-4-5-7-14-10/h4-7,9,11H,8,13H2,1-3H3

InChI Key

LRCAOPDMAWJEPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=N1)N

Origin of Product

United States

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